molecular formula C19H14FN3O2 B560471 1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-

1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-

Cat. No.: B560471
M. Wt: 335.3 g/mol
InChI Key: JCOKRGWZMBZKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

This process includes the formation of 5- and 6-membered spirocycles, which have shown improved efficacy and selectivity for the muscarinic acetylcholine receptor M1 . The synthetic route typically involves the following steps:

  • Formation of the isatin intermediate.
  • Introduction of spirocyclic moieties through cyclization reactions.
  • Purification and characterization of the final product.

Industrial Production Methods

While specific industrial production methods for ML137 are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ML137 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include spirocyclic derivatives of the isatin intermediate, which exhibit enhanced potency and selectivity for the muscarinic acetylcholine receptor M1 .

Scientific Research Applications

ML137 has been widely used in scientific research due to its selective modulation of the muscarinic acetylcholine receptor M1. Its applications include:

Biological Activity

1H-Indole-2,3-dione, commonly known as isatin, is a heterocyclic compound with significant biological activity. The specific derivative 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]- exhibits promising anticancer properties and potential in various therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and related research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives linked to pyrazole moieties. For instance, a series of compounds were synthesized and evaluated against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
7aHepG26.1 ± 1.9
7bHepG27.9 ± 1.9
DoxorubicinHepG224.7 ± 3.2

The biological activity of the compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as CDK-2, which plays a critical role in cell cycle regulation. Molecular docking studies suggest that the compound effectively interacts with the active site of CDK-2 through various interactions, enhancing its inhibitory potential .
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells. This was evidenced by alterations in cell cycle distribution and increased levels of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic markers like Bcl-2 .

Case Studies

Several case studies have documented the effectiveness of similar compounds derived from isatin:

  • Study on Pyrazole Derivatives : A study synthesized multiple pyrazole derivatives linked to indole structures and assessed their anticancer activities. Compounds demonstrated GI50 values ranging from low micromolar concentrations against various cancer cell lines, indicating strong anticancer properties .
  • Molecular Dynamics Simulations : Research involving molecular dynamics simulations provided insights into the binding affinities and stability of the compound within target proteins, further validating its potential as an anticancer agent .

Properties

Molecular Formula

C19H14FN3O2

Molecular Weight

335.3 g/mol

IUPAC Name

1-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]indole-2,3-dione

InChI

InChI=1S/C19H14FN3O2/c1-22-10-14(9-21-22)12-6-7-13(16(20)8-12)11-23-17-5-3-2-4-15(17)18(24)19(23)25/h2-10H,11H2,1H3

InChI Key

JCOKRGWZMBZKFO-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O)F

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O)F

Synonyms

1-[[2-Fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]indole-2,3-dione;  ML-137;  VU0366369

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-
Reactant of Route 2
Reactant of Route 2
1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-
Reactant of Route 3
Reactant of Route 3
1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-
Reactant of Route 4
Reactant of Route 4
1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-
Reactant of Route 5
Reactant of Route 5
1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-
Reactant of Route 6
Reactant of Route 6
1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.